7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE is a complex organic compound with the molecular formula C21H20N6O2 and a molecular weight of 388.433 g/mol . This compound is part of a class of chemicals known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are commonly used in organic synthesis and have various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE typically involves the reaction of benzaldehyde with a suitable hydrazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups such as amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
BENZALDEHYDE (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE can be compared with other similar compounds, such as:
- BENZALDEHYDE (7-BENZYL-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE
- BENZALDEHYDE (1,7-DIBENZYL-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE
- BENZALDEHYDE (7-ISOPENTYL-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)HYDRAZONE
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C21H20N6O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N6O2/c1-25-18-17(19(28)26(2)21(25)29)27(14-16-11-7-4-8-12-16)20(23-18)24-22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
UPUCAESXQPXCKD-LPYMAVHISA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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